Hepcidin is a peptide hormone predominantly synthesized in the liver, playing a vital role in regulating iron homeostasis within the human body. Encoded by the HAMP gene, hepcidin is crucial for controlling the absorption of dietary iron and the release of iron from macrophages and hepatocytes into the bloodstream. The hormone exists in several forms, including a preprohormone (84 amino acids), prohormone (60 amino acids), and the active hormone (25 amino acids) . Hepcidin's primary function is to bind to ferroportin, an iron export protein located on cell membranes, leading to its degradation and thereby reducing iron efflux into circulation .
Hepcidin binds to ferroportin, the only known iron exporter on the cell surface []. This binding leads to the internalization and degradation of ferroportin, effectively blocking iron release from intestinal cells and macrophages [, ]. Hepcidin production is tightly regulated:
This intricate regulation ensures a balanced iron supply for vital functions while preventing iron overload, which can be toxic.
Research on hepcidin is ongoing, focusing on:
Hepcidin binds to ferroportin, a protein located on the surface of intestinal epithelial cells and macrophages. Ferroportin is responsible for iron export from these cells into the bloodstream. When hepcidin levels are high, it binds to ferroportin, causing its internalization and degradation. This effectively reduces iron export and limits dietary iron absorption [1]. Conversely, low hepcidin levels lead to increased ferroportin expression and iron release from these cells [1]. This mechanism allows the body to tightly regulate iron uptake and distribution based on its needs.
Role of hepcidin in the pathophysiology and diagnosis of anemia - PMC - NCBI:
Hepcidin operates through a specific mechanism involving its interaction with ferroportin. When hepcidin binds to ferroportin, it triggers a series of reactions that result in the internalization and degradation of ferroportin in lysosomes. This process effectively inhibits iron transport from enterocytes (intestinal cells) and macrophages (immune cells) to the bloodstream . The binding of hepcidin to ferroportin is a key regulatory step in maintaining iron homeostasis, as it prevents excess iron from entering circulation during states of iron sufficiency or inflammation.
Hepcidin exhibits several biological activities:
The synthesis of hepcidin begins with its transcription from the HAMP gene in hepatocytes. The process involves several steps:
Factors influencing hepcidin synthesis include serum iron levels, inflammation (particularly interleukin-6 signaling), erythropoiesis demands, and hypoxic conditions .
Hepcidin's role in iron regulation makes it a target for therapeutic interventions:
Research has demonstrated that hepcidin interacts primarily with ferroportin. This interaction is critical for regulating cellular iron efflux:
Several compounds share functional similarities with hepcidin regarding their roles in iron metabolism and regulation:
Compound | Description | Unique Features |
---|---|---|
Ferritin | A protein complex that stores and releases iron as needed. | Primarily involved in storage rather than transport. |
Transferrin | An iron-binding blood plasma glycoprotein that transports iron throughout the body. | Functions mainly in transport rather than regulation. |
Erythroferrone | A hormone produced by erythroblasts that downregulates hepcidin expression during erythropoiesis. | Opposes the action of hepcidin by increasing iron availability. |
Divalent Metal Transporter 1 | A protein responsible for transporting ferrous iron into cells from the gut or recycled sources. | Focuses on absorption rather than systemic regulation. |
Hepcidin's uniqueness lies in its dual role as both an iron regulator and an acute-phase reactant that links immune responses with iron metabolism, distinguishing it from other compounds involved in similar processes .